molecular formula C14H21NO3 B216194 4-ethoxy-N-(3-ethoxypropyl)benzamide

4-ethoxy-N-(3-ethoxypropyl)benzamide

Cat. No.: B216194
M. Wt: 251.32 g/mol
InChI Key: DPYAFGXWKMSJSM-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(3-ethoxypropyl)benzamide is a benzamide derivative characterized by two ethoxy groups: one at the para position of the benzamide ring and another on the 3-ethoxypropyl amine side chain. For instance, N-(3-ethoxypropyl)-4-hydroxybenzamide () replaces the ethoxy group with a hydroxyl, reducing lipophilicity, while 4-ethoxy-N-(3-methoxypropyl)benzamide () substitutes one ethoxy with methoxy, slightly altering electronic and steric profiles .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-ethoxy-N-(3-ethoxypropyl)benzamide

InChI

InChI=1S/C14H21NO3/c1-3-17-11-5-10-15-14(16)12-6-8-13(9-7-12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16)

InChI Key

DPYAFGXWKMSJSM-UHFFFAOYSA-N

SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide derivatives include:

  • Ethoxy vs.
  • Hydroxy vs. Ethoxy Groups: Hydroxyl groups (e.g., in N-(3-ethoxypropyl)-4-hydroxybenzamide) enhance polarity, reducing solubility in nonpolar solvents .
  • Side Chain Modifications : Substitutions on the amine side chain (e.g., azidopropyl in , benzothiazole in ) influence reactivity and biological targeting.

Solubility and Stability Considerations

  • Ethoxy vs. Methoxy : Ethoxy groups increase solubility in organic solvents (e.g., acetonitrile, DMF) compared to methoxy analogs ().
  • Hydroxy Substitution : Hydroxyl-containing analogs () are more water-soluble but prone to oxidation, whereas ethoxy groups offer greater stability .

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